N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
CAS No.: 713085-08-6
Cat. No.: VC7055039
Molecular Formula: C10H12BrNO4S
Molecular Weight: 322.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 713085-08-6 |
---|---|
Molecular Formula | C10H12BrNO4S |
Molecular Weight | 322.17 |
IUPAC Name | 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetic acid |
Standard InChI | InChI=1S/C10H12BrNO4S/c1-7-5-8(3-4-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Standard InChI Key | YLWSJYZXOZXEIQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N(CC(=O)O)S(=O)(=O)C)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is systematically named to reflect its substituents:
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A 4-bromo-3-methylphenyl group attached to the nitrogen of glycine.
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A methylsulfonyl group (-SO₂CH₃) bonded to the same nitrogen atom.
Its molecular formula (C₁₀H₁₂BrNO₄S) and weight (322.18 g/mol) are confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) analyses . The bromine atom at the para position of the aromatic ring enhances electrophilic reactivity, while the methylsulfonyl group contributes to polarity and potential hydrogen-bonding interactions .
Comparative Analysis of Structural Analogues
The compound shares structural similarities with other sulfonamide-glycine derivatives, such as N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine (PubChem CID: 701150), which substitutes bromine with fluorine . Key differences include:
Property | N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine | N-[(4-Fluoro-3-methylphenyl)sulfonyl]glycine |
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Molecular Formula | C₁₀H₁₂BrNO₄S | C₉H₁₀FNO₄S |
Molecular Weight | 322.18 g/mol | 247.25 g/mol |
Halogen Substituent | Bromine (Br) | Fluorine (F) |
Polar Surface Area | 94.6 Ų | 89.4 Ų |
The bromine atom in the target compound increases molecular weight and lipophilicity compared to its fluoro analogue, potentially enhancing membrane permeability .
Synthesis and Manufacturing
Industrial Production Methods
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is synthesized via a multi-step process:
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Bromination of 3-methylacetanilide: Introduction of bromine at the para position using reagents like N-bromosuccinimide (NBS) under controlled conditions .
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Sulfonation: Reaction with methanesulfonyl chloride to install the methylsulfonyl group.
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Glycine Coupling: Condensation with glycine derivatives to form the final product .
Optimization of reaction parameters (e.g., temperature, solvent, catalyst) ensures yields exceeding 70% and purity ≥97% .
Quality Control and Certification
Manufacturers adhere to ISO-certified protocols to guarantee batch consistency . Key quality metrics include:
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Residual Solvents: <0.1% (tested via gas chromatography).
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Heavy Metals: <10 ppm (inductively coupled plasma mass spectrometry).
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1160 cm⁻¹ (S=O stretching) and 1540 cm⁻¹ (C-Br vibration) .
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¹H NMR (DMSO-d₆): δ 7.65 (d, 1H, aromatic), δ 7.42 (s, 1H, aromatic), δ 3.21 (s, 3H, SO₂CH₃), δ 2.34 (s, 3H, CH₃) .
Industrial Applications and Regulatory Considerations
Role in Pharmaceutical Synthesis
The compound is primarily used as an active pharmaceutical ingredient (API) intermediate in:
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Anticancer agents (bromine enhances DNA alkylation potential).
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Anti-inflammatory drugs (sulfonamide group inhibits prostaglandin synthesis).
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